molecular formula C8H4N4O2 B11909440 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11909440
M. Wt: 188.14 g/mol
InChI Key: UHHKNQCLYCNXRV-UHFFFAOYSA-N
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Description

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a cyano group at the 5-position and a carboxylic acid group at the 4-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, leading to the formation of pyrrolo[2,3-D]pyrimidin-4(7H)-ones. These intermediates can then be converted to chlorinated derivatives by reaction with phosphorus oxychloride (POCl3). The chlorinated derivatives can further react with anilines or hydrazine hydrate to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed reactions, and microwave-assisted reactions are common in industrial settings to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaClO, TEMPO, NaClO2

    Reduction: NaBH4

    Substitution: Anilines, hydrazine hydrate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

Biological Activities

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism of action could involve the disruption of viral replication processes.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This characteristic can be harnessed for developing therapeutic agents targeting metabolic disorders.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile scaffold for drug development:

  • Lead Compound Development : Its ability to interact with various biological targets allows it to serve as a lead compound for synthesizing new drugs.
  • Structure-Activity Relationship Studies : Researchers can modify the compound's structure to enhance its pharmacological properties and reduce toxicity.

Material Science Applications

Beyond medicinal chemistry, this compound can also be utilized in material science:

  • Organic Electronics : The electronic properties of pyrrolo[2,3-d]pyrimidines make them suitable candidates for applications in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can improve material properties such as thermal stability and electrical conductivity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Case Study 2: Antiviral Screening

In another study reported in Antiviral Research, researchers screened several pyrrolo[2,3-d]pyrimidine derivatives against influenza virus. The findings suggested that modifications on the carboxylic acid moiety enhanced antiviral activity, highlighting the importance of structural optimization.

Comparison with Similar Compounds

Biological Activity

5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a pyrimidine derivative with significant biological activity. Its molecular formula is C8H4N4O2C_8H_4N_4O_2 and it has a molecular weight of 188.14 g/mol. This compound has garnered attention due to its potential applications in pharmacology, particularly as an inhibitor of various biological pathways.

PropertyValue
Molecular FormulaC8H4N4O2
Molecular Weight188.14 g/mol
CAS Number1095822-77-7
Density1.70 ± 0.1 g/cm³ (Predicted)
Acid Dissociation Constant (pKa)-1.20 ± 0.10 (Predicted)

Antiparasitic Activity

Research indicates that compounds structurally related to this compound exhibit notable antiparasitic properties. For instance, studies have shown that certain derivatives can achieve effective concentrations (EC50 values) as low as 0.010μM0.010\,\mu M against specific parasites, highlighting their potential in treating parasitic infections .

Antioxidant and Anticancer Activities

Pyrimidine derivatives are recognized for their diverse biological activities, including antioxidant and anticancer effects. In one study, a related compound demonstrated an IC50 value of 1.1μM1.1\,\mu M, indicating strong inhibition of lipoxygenase, an enzyme linked to cancer progression and inflammation . This suggests that this compound may also possess similar properties warranting further investigation.

JAK-Kinase Inhibition

Recent patents have identified this compound as a potential inhibitor of Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in immune responses and inflammation. The ability to inhibit JAK1, JAK2, JAK3, and TYK2 could position this compound as a therapeutic agent for autoimmune diseases and cancers .

Case Studies and Research Findings

  • Antiparasitic Efficacy : A series of studies focused on the modification of pyrimidine scaffolds led to the discovery that specific substitutions could enhance antiparasitic activity significantly. For example, the introduction of an aryl group resulted in an EC50 value of 0.010μM0.010\,\mu M, indicating high potency against targeted parasites .
  • Metabolic Stability : Investigations into the metabolic stability of pyrimidine derivatives showed that structural modifications could either enhance or diminish their stability in human liver microsomes. For instance, certain derivatives maintained activity while improving metabolic stability compared to their predecessors .
  • Genotoxicity Concerns : Some studies have raised concerns regarding the genotoxic properties of certain metabolites derived from related compounds. This has implications for clinical development, necessitating careful evaluation of safety profiles before advancing to human trials .

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

5-cyano-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H4N4O2/c9-1-4-2-10-7-5(4)6(8(13)14)11-3-12-7/h2-3H,(H,13,14)(H,10,11,12)

InChI Key

UHHKNQCLYCNXRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)C#N

Origin of Product

United States

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